3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid
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Overview
Description
3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a benzyl group, two chlorine atoms, and a benzoic acid moiety attached to an indole ring, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole intermediate can then be further functionalized to introduce the benzyl and dichloro groups.
For the specific synthesis of this compound, the following steps can be employed:
Preparation of 5,6-dichloroindole: This can be achieved by chlorination of indole using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.
Benzylation: The 5,6-dichloroindole can be benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the indole ring or the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indole ring .
Scientific Research Applications
3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-5-yl)benzoic acid: Similar structure but lacks the benzyl and dichloro groups.
N-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)acetamide: Similar indole core with different functional groups.
5,6-Dichloroindole-2-carboxylic acid: Similar indole core with a carboxylic acid group at a different position.
Uniqueness
3-(1-Benzyl-5,6-dichloro-1H-indol-2-yl)benzoic acid is unique due to the presence of both benzyl and dichloro groups, which can enhance its biological activity and specificity. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
835595-10-3 |
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Molecular Formula |
C22H15Cl2NO2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
3-(1-benzyl-5,6-dichloroindol-2-yl)benzoic acid |
InChI |
InChI=1S/C22H15Cl2NO2/c23-18-10-17-11-20(15-7-4-8-16(9-15)22(26)27)25(21(17)12-19(18)24)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27) |
InChI Key |
SHJONTSNFXLMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=CC(=C(C=C32)Cl)Cl)C4=CC(=CC=C4)C(=O)O |
Origin of Product |
United States |
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